rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol
Description
rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol is a racemic bicyclic ether-alcohol characterized by a 9-oxabicyclo[3.3.1]nonane core with a hydroxyl group at position 2 and a double bond at position 4. The compound’s structure includes three stereocenters (1R,2R,5R), but the "rac" designation indicates a racemic mixture, implying unresolved stereochemistry at these centers. Its molecular formula is inferred to be C₈H₁₂O₂ (based on bicyclo[3.3.1]non-6-en-2-ol), with a molecular weight of 140.18 g/mol.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol |
InChI |
InChI=1S/C8H12O2/c9-7-5-4-6-2-1-3-8(7)10-6/h1-2,6-9H,3-5H2/t6-,7+,8+/m0/s1 |
InChI Key |
GVFZEYUGMDHNHE-XLPZGREQSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]2CC=C[C@@H]1O2)O |
Canonical SMILES |
C1CC(C2CC=CC1O2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a [5+2] cycloaddition reaction, where a suitable diene and dienophile are reacted in the presence of a catalyst to form the bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimization of reaction conditions such as temperature, pressure, and the use of efficient catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and physicochemical distinctions between rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol and related bicyclic compounds from the evidence:
Key Observations:
Structural Modifications: Heteroatom Substitution: Replacement of the oxygen bridge (9-oxa) with nitrogen (9-aza) significantly alters electronic properties and hydrogen-bonding capacity. For example, the azabicyclo derivative (C₁₂H₂₀ClNO₄) is ionizable due to the hydrochloride salt, enhancing water solubility compared to the neutral oxabicyclo target . Functional Groups: The presence of acetate esters in the azabicyclo compound introduces hydrolyzable groups, whereas the diol (C₈H₁₄O₃) exhibits higher hydrophilicity due to two hydroxyls .
Stereochemical Considerations :
- The target compound’s racemic nature contrasts with the defined stereochemistry of the azabicyclo acetate derivative (1R,2R,5R,6R). Undefined stereocenters in the diol (C₈H₁₄O₃) may complicate its synthetic utility or biological interactions .
Physicochemical Properties: Molecular Weight: The target (140.18 g/mol) is smaller than the azabicyclo hydrochloride (277.70 g/mol), reflecting differences in substituents and heteroatoms. Solubility: The hydrochloride salt (C₁₂H₂₀ClNO₄) is likely water-soluble, whereas the target’s hydroxyl and alkene may favor organic solvents.
The diol (C₈H₁₄O₃) could serve as a precursor for further functionalization, though undefined stereochemistry may limit its application in asymmetric synthesis .
Research Findings and Gaps
- Synthetic Utility: The ketone-containing 3-oxa-9-azabicyclo[3.3.1]nonan-7-one (C₅H₆O₃) may act as an electrophilic intermediate in heterocyclic synthesis .
Biological Activity
The compound rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol is a bicyclic structure recognized for its potential biological activity. This article delves into its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H12O2
- Molecular Weight : 140.18 g/mol
- IUPAC Name : (1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol
| Property | Value |
|---|---|
| LogP | 0.66 |
| Polar Surface Area (Å) | 29 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is attributed to its interactions with specific molecular targets that influence various biochemical pathways. These interactions can lead to significant physiological effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For example, a study involving various cancer cell lines demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutics.
Table 1: Cytotoxicity against Cancer Cell Lines
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 (Lung) | 100 | 8.99 |
| HepG2 (Liver) | 99.98 | 6.92 |
| DU145 (Prostate) | 99.93 | 7.89 |
| MCF7 (Breast) | 100.39 | 8.26 |
These findings indicate a strong inhibition of cell proliferation across multiple cancer types, suggesting a broad-spectrum antitumor effect.
Mechanism of Antitumor Action
The compound's antitumor activity appears to be mediated through several mechanisms:
- Cell Cycle Arrest : It induces S-phase arrest in HepG2 cells, preventing progression through the cell cycle.
- Apoptosis Induction : The compound activates apoptotic pathways characterized by the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
- Mitochondrial Dysfunction : It triggers mitochondrial-related apoptosis pathways leading to the activation of caspase-3.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antitumor Activity :
- Researchers evaluated the compound's efficacy against various cancer cell lines using MTT assays.
- Results indicated that it outperformed some conventional chemotherapeutics in terms of cytotoxicity and inhibition rates.
-
Mechanistic Studies :
- Molecular docking studies suggested that the compound interacts with key proteins involved in cell signaling pathways associated with cancer progression.
- Further investigations revealed its potential as a farnesyltransferase inhibitor, which is crucial for cancer cell growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
